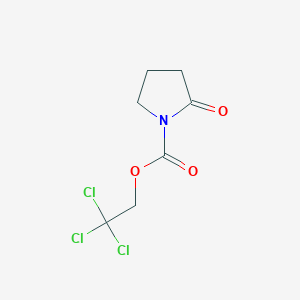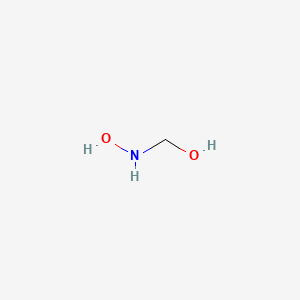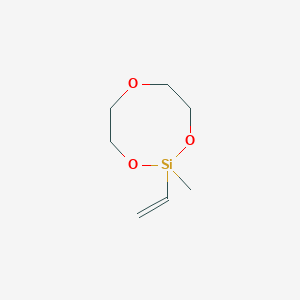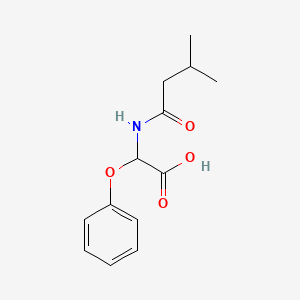
(3-Methylbutanamido)(phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbutanamido)(phenoxy)acetic acid is an organic compound that combines the structural features of both phenoxyacetic acid and 3-methylbutanamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutanamido)(phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with 3-methylbutanamide under specific conditions. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of phenoxyacetic acid and the amine group of 3-methylbutanamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylbutanamido)(phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
(3-Methylbutanamido)(phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylbutanamido)(phenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparación Con Compuestos Similares
Phenoxyacetic Acid: A precursor in the synthesis of (3-Methylbutanamido)(phenoxy)acetic acid, known for its use in herbicides.
3-Methylbutanamide: Another precursor, used in organic synthesis and as a building block for more complex molecules.
Phenoxyacetamide Derivatives: Compounds with similar structures that may exhibit comparable biological activities.
Uniqueness: this compound is unique due to the combination of its phenoxy and amide functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
138219-34-8 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(3-methylbutanoylamino)-2-phenoxyacetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-11(15)14-12(13(16)17)18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
MEBWNVNLOCRONQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC(C(=O)O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




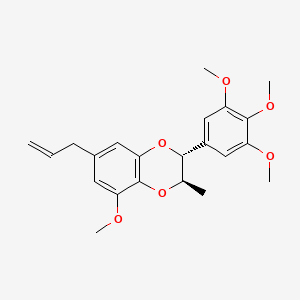
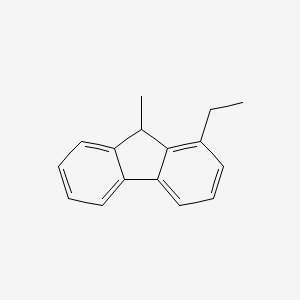
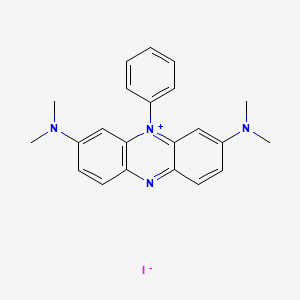
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)

![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)


